![molecular formula C13H19N B2515311 3-Ethyl-4-phenylpiperidine CAS No. 1354951-74-8](/img/structure/B2515311.png)
3-Ethyl-4-phenylpiperidine
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Overview
Description
“3-Ethyl-4-phenylpiperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It features a benzene ring bound to a piperidine ring .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Ethyl-4-phenylpiperidine, focusing on six unique fields:
Pharmaceutical Development
3-Ethyl-4-phenylpiperidine is a significant compound in the development of pharmaceuticals. Its structure serves as a core for synthesizing various drugs, particularly those targeting the central nervous system. The piperidine ring is a common motif in many therapeutic agents, including analgesics, antipsychotics, and antidepressants . The compound’s ability to interact with neurotransmitter receptors makes it valuable in designing medications for neurological disorders.
Analgesic Research
This compound has shown potential in the development of new analgesics. Researchers have explored its derivatives for their pain-relieving properties. The modifications on the piperidine ring can enhance the efficacy and reduce the side effects of analgesic drugs . Studies have indicated that certain derivatives of 3-Ethyl-4-phenylpiperidine exhibit strong analgesic effects, making it a promising candidate for further investigation in pain management therapies.
Anticancer Agents
3-Ethyl-4-phenylpiperidine derivatives are being studied for their anticancer properties. The compound’s structure allows for the attachment of various functional groups that can target cancer cells specifically. Research has shown that some derivatives can inhibit the growth of cancer cells by interfering with their metabolic pathways . This makes it a valuable scaffold for developing new anticancer drugs with potentially fewer side effects compared to traditional chemotherapy agents.
Neuroprotective Agents
The neuroprotective potential of 3-Ethyl-4-phenylpiperidine is another area of active research. Its derivatives have been investigated for their ability to protect neurons from damage caused by oxidative stress and neuroinflammation . These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By preventing neuronal damage, these compounds could slow the progression of such diseases and improve the quality of life for patients.
Synthetic Chemistry
Beyond its direct applications in drug development, 3-Ethyl-4-phenylpiperidine is also valuable in synthetic chemistry. It serves as a building block for the synthesis of more complex molecules. Its stable structure and reactivity make it an ideal candidate for various chemical reactions, including cyclization and functionalization processes. This versatility makes it a useful tool for chemists working on the synthesis of new compounds with potential biological activity.
These applications highlight the versatility and importance of 3-Ethyl-4-phenylpiperidine in scientific research. Each field leverages the unique properties of this compound to address different challenges, from developing new medications to advancing synthetic methodologies.
If you have any specific questions or need further details on any of these applications, feel free to ask!
IJMS | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Future Journal of Pharmaceutical Sciences | Piperidine nucleus in the field of drug discovery JPharmSci | Synthesis of Potential Analgesics IJMS | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : Future Journal of Pharmaceutical Sciences | Piperidine nucleus in the field of drug discovery : JPharmSci | Synthesis of Potential Analgesics
Mechanism of Action
Target of Action
3-Ethyl-4-phenylpiperidine, a derivative of piperidine, is known to interact with opioid receptors . It is a weak agonist of these receptors, which play a crucial role in pain perception and analgesia . The compound’s primary targets are the central nervous system (CNS) μ-opioid receptors .
Mode of Action
3-Ethyl-4-phenylpiperidine interacts with its targets, the μ-opioid receptors, leading to inhibition of ascending pain pathways and altering pain perception . This interaction results in CNS depression . The compound also has local anesthetic properties as a result of interaction with sodium channels .
Biochemical Pathways
The interaction of 3-Ethyl-4-phenylpiperidine with μ-opioid receptors and sodium channels affects several biochemical pathways. These pathways are involved in pain perception and response to analgesics
Pharmacokinetics
It is known that piperidine derivatives are metabolized in the liver . The impact of these properties on the bioavailability of 3-Ethyl-4-phenylpiperidine is currently unknown and warrants further investigation.
Result of Action
The molecular and cellular effects of 3-Ethyl-4-phenylpiperidine’s action primarily involve the modulation of pain perception. By interacting with μ-opioid receptors and sodium channels, the compound alters pain pathways, leading to analgesic effects .
Safety and Hazards
While the specific safety and hazards of “3-Ethyl-4-phenylpiperidine” were not found in the search results, it’s generally recommended to wash face, hands, and any exposed skin thoroughly after handling such compounds. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to advance with the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
3-ethyl-4-phenylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-11-10-14-9-8-13(11)12-6-4-3-5-7-12/h3-7,11,13-14H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLMDBFLDGLUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-phenylpiperidine |
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